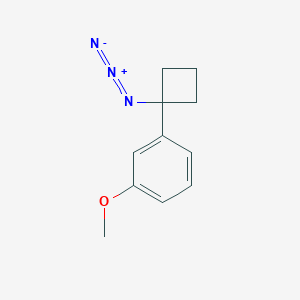

1-(1-Azidocyclobutyl)-3-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Azidocyclobutyl)-3-methoxybenzene, also known as ACMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ACMB is a versatile molecule that can be used in various research fields, including organic chemistry, materials science, and biology.

Wissenschaftliche Forschungsanwendungen

- 1-(1-Azidocyclobutyl)-3-methoxybenzene can serve as a valuable tool for chemical biology studies. Researchers use it as a photoaffinity probe to identify and characterize protein targets. By incorporating this compound into a ligand, they can selectively label proteins of interest upon UV irradiation. Subsequent mass spectrometry analysis reveals the interacting proteins, aiding in drug discovery and understanding cellular pathways .

- The azide group in 1-(1-Azidocyclobutyl)-3-methoxybenzene participates in photochemical reactions. Upon UV exposure, the azide undergoes a [2+3] cycloaddition with alkynes, forming triazoles. This click chemistry reaction is widely used for bioconjugation, drug delivery, and material science applications. Researchers can functionalize biomolecules or surfaces by attaching them to the triazole moiety .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene serves as a versatile building block in organic synthesis. Chemists exploit its azide functionality to introduce cyclobutyl rings into complex molecules. For instance, it participates in intramolecular cyclization reactions, leading to fused heterocycles or bridged ring systems. These synthetic routes enable the creation of novel compounds with diverse pharmacological properties .

- Researchers investigate light-responsive molecules for precise spatiotemporal control of drug action. 1-(1-Azidocyclobutyl)-3-methoxybenzene can be incorporated into prodrugs or drug conjugates. Upon UV illumination, the azide group triggers drug release or alters its activity. This approach minimizes off-target effects and allows noninvasive drug activation in specific tissues .

- The azide functionality in 1-(1-Azidocyclobutyl)-3-methoxybenzene finds applications in modifying surfaces and materials. Researchers functionalize polymers, nanoparticles, or solid supports by grafting this compound. The resulting azide-modified materials can then participate in click reactions with other molecules, enabling tailored surface properties or bioconjugation .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene acts as a photolabile protecting group. Chemists use it to shield functional groups during synthesis or bioconjugation. Upon UV exposure, the azide group cleaves, releasing the protected moiety. This strategy allows controlled activation of specific functional groups in a molecule .

Chemical Biology and Target Identification

Photochemical Reactions and Click Chemistry

Synthetic Organic Chemistry

Photopharmacology and Light-Controlled Drugs

Materials Science and Surface Modification

Photolabile Protecting Groups

Eigenschaften

IUPAC Name |

1-(1-azidocyclobutyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKZYDBGLVEFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Azidocyclobutyl)-3-methoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2812281.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)